![molecular formula C22H25N3O B4229798 3-cyclohexyl-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B4229798.png)
3-cyclohexyl-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide
Übersicht
Beschreibung
3-cyclohexyl-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as CPI-1205 and is a selective inhibitor of the histone methyltransferase enzyme EZH2.
Wirkmechanismus
CPI-1205 selectively inhibits EZH2, a histone methyltransferase enzyme that plays a role in gene expression regulation. EZH2 catalyzes the methylation of histone H3 lysine 27, resulting in transcriptional repression of target genes. CPI-1205 inhibits this activity, leading to the upregulation of target genes.
Biochemical and Physiological Effects:
CPI-1205 has been shown to have anti-tumor effects in preclinical studies. It has also been shown to increase fetal hemoglobin expression in sickle cell disease patients. Additionally, CPI-1205 has been shown to modulate immune cell function, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPI-1205 is its selectivity for EZH2, which reduces the risk of off-target effects. Additionally, CPI-1205 has been shown to have good pharmacokinetic properties, making it a potential candidate for clinical development. However, one limitation of CPI-1205 is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on CPI-1205. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and scheduling of CPI-1205 in clinical settings. Another area of interest is the potential use of CPI-1205 in other diseases, such as autoimmune diseases or neurodegenerative diseases. Finally, there is a need for further studies to understand the mechanism of action of CPI-1205 and its downstream effects on gene expression.
Wissenschaftliche Forschungsanwendungen
CPI-1205 has been studied for its potential applications in cancer treatment. EZH2 is overexpressed in various types of cancer, and its inhibition by CPI-1205 has shown promising results in preclinical studies. CPI-1205 has also been studied for its potential use in the treatment of sickle cell disease, as EZH2 plays a role in the regulation of fetal hemoglobin expression. Additionally, CPI-1205 has been studied for its potential use in treating inflammatory diseases, as EZH2 plays a role in regulating immune cell function.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(13-12-17-7-2-1-3-8-17)23-19-10-6-9-18(15-19)20-16-25-14-5-4-11-21(25)24-20/h4-6,9-11,14-17H,1-3,7-8,12-13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMZDQLMGVXUEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.